Cas no 157065-69-5 (UREA, N-(1-METHYL-3-PHENYLPROPYL)-N'-1-NAPHTHALENYL-)

157065-69-5 structure
Produktname:UREA, N-(1-METHYL-3-PHENYLPROPYL)-N'-1-NAPHTHALENYL-
CAS-Nr.:157065-69-5
MF:C21H22N2O
MW:318.412185192108
CID:3544364
UREA, N-(1-METHYL-3-PHENYLPROPYL)-N'-1-NAPHTHALENYL- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- UREA, N-(1-METHYL-3-PHENYLPROPYL)-N'-1-NAPHTHALENYL-
- 1-(1-METHYL-3-PHENYL-PROPYL)-3-NAPHTHALEN-1-YL-UREA
- Urea, N-(1-methyl-3-phenylpropyl)-N′-1-naphthalenyl-
-
- Inchi: 1S/C21H22N2O/c1-16(14-15-17-8-3-2-4-9-17)22-21(24)23-20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16H,14-15H2,1H3,(H2,22,23,24)
- Inchi: 1S/C21H22N2O/c1-16(14-15-17-8-3-2-4-9-17)22-21(24)23-20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16H,14-15H2,1H3,(H2,22,23,24)
- Inchi: 1S/C21H22N2O/c1-16(14-15-17-8-3-2-4-9-17)22-21(24)23-20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16H,14-15H2,1H3,(H2,22,23,24)
- Inchi: 1S/C21H22N2O/c1-16(14-15-17-8-3-2-4-9-17)22-21(24)23-20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16H,14-15H2,1H3,(H2,22,23,24)
- Inchi: 1S/C21H22N2O/c1-16(14-15-17-8-3-2-4-9-17)22-21(24)23-20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16H,14-15H2,1H3,(H2,22,23,24)
- InChI-Schlüssel: LLJGTQXNLXEWJA-UHFFFAOYSA-N
- InChI-Schlüssel: LLJGTQXNLXEWJA-UHFFFAOYSA-N
- InChI-Schlüssel: LLJGTQXNLXEWJA-UHFFFAOYSA-N
- InChI-Schlüssel: LLJGTQXNLXEWJA-UHFFFAOYSA-N
- InChI-Schlüssel: LLJGTQXNLXEWJA-UHFFFAOYSA-N
- Lächelt: N(C1=CC=CC2C=CC=CC1=2)C(=O)NC(C)CCC1C=CC=CC=1
- Lächelt: N(C1=CC=CC2C=CC=CC1=2)C(=O)NC(C)CCC1C=CC=CC=1
- Lächelt: N(C1=CC=CC2C=CC=CC1=2)C(=O)NC(C)CCC1C=CC=CC=1
- Lächelt: N(C1=CC=CC2C=CC=CC1=2)C(=O)NC(C)CCC1C=CC=CC=1
- Lächelt: N(C1=CC=CC2C=CC=CC1=2)C(=O)NC(C)CCC1C=CC=CC=1
Experimentelle Eigenschaften
- Dichte: 1.153±0.06 g/cm3(Temp: 25 °C; Press: 760 Torr)(predicted)
- Dichte: 1.153±0.06 g/cm3(Temp: 25 °C; Press: 760 Torr)(predicted)
- Dichte: 1.153±0.06 g/cm3(Temp: 25 °C; Press: 760 Torr)(predicted)
- Dichte: 1.153±0.06 g/cm3(Temp: 25 °C; Press: 760 Torr)(predicted)
- Siedepunkt: 485.571±28.00 °C(Press: 760.00 Torr)(predicted)
- Siedepunkt: 485.571±28.00 °C(Press: 760.00 Torr)(predicted)
- Siedepunkt: 485.571±28.00 °C(Press: 760.00 Torr)(predicted)
- Siedepunkt: 485.571±28.00 °C(Press: 760.00 Torr)(predicted)
- pka: 13.514±0.46(predicted)
- pka: 13.514±0.46(predicted)
- pka: 13.514±0.46(predicted)
- pka: 13.514±0.46(predicted)
- pka: 13.514±0.46(predicted)
UREA, N-(1-METHYL-3-PHENYLPROPYL)-N'-1-NAPHTHALENYL- Verwandte Literatur
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
157065-69-5 (UREA, N-(1-METHYL-3-PHENYLPROPYL)-N'-1-NAPHTHALENYL-) Verwandte Produkte
- 2660253-92-7((3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol)
- 851903-52-1(N-(5-Bromothiophen-2-yl)methyl-2-chloro-N-ethylacetamide)
- 2059911-64-5((2R,4R)-2-(azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane)
- 2034357-32-7(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-2-(2-methoxyphenoxy)acetamide)
- 1105231-57-9(7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one)
- 891089-14-8(1-(4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea)
- 2229204-49-1(5-(2-azidoethyl)-3-methoxybenzene-1,2-diol)
- 18876-81-8(2-methyl-1,3-thiazole-4-carboximidamide)
- 1270574-19-0(3-amino-3-(2-methoxynaphthalen-1-yl)propan-1-ol)
- 1807202-33-0(Ethyl 4-chloro-3-cyano-2-(difluoromethoxy)phenylacetate)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
